molecular formula C16H10ClF3N2O2 B2801892 N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-59-2

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2801892
M. Wt: 354.71
InChI Key: IOMJFQMMSHKLDL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a trifluoromethyl group attached to a phenyl ring, which is further connected to a furo[3,2-b]pyridine ring via a carboxamide linkage . Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic phenyl and pyridine rings, the electron-rich furan ring, the electronegative trifluoromethyl group, and the polar carboxamide group . These features could influence its reactivity, stability, and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and structural features. For example, the carboxamide group could participate in condensation or hydrolysis reactions, while the trifluoromethyl group could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative trifluoromethyl group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Inhibition of Transcription Factors

    Studies on related compounds have revealed their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such inhibitors have potential applications in the treatment of diseases where these transcription factors play a significant role (Palanki et al., 2000).

  • Glycine Transporter 1 Inhibition

    Derivatives of this compound have been identified as potent and orally available inhibitors of the Glycine Transporter 1 (GlyT1), which is significant in treating disorders related to the central nervous system (Yamamoto et al., 2016).

  • Synthesis and Derivative Formation

    Research has focused on the synthesis of various derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, highlighting the chemical versatility and potential for creating compounds with varied biological activities (Bradiaková et al., 2009).

  • Antimicrobial Activity

    Some derivatives have shown significant antimicrobial activity, making them potential candidates for developing new antibacterial and antifungal agents (Zhuravel et al., 2005).

  • Antidepressant and Nootropic Agents

    Compounds synthesized from similar structures have been investigated for their antidepressant and nootropic activities, suggesting potential therapeutic applications in mental health disorders (Thomas et al., 2016).

  • Antifungal Activities

    N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have exhibited moderate antifungal activities, which could be significant in agricultural or pharmaceutical applications (Wu et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, studying its reactivity and interactions with other molecules, and developing more efficient synthesis methods .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c1-8-2-5-13-12(21-8)7-14(24-13)15(23)22-11-6-9(16(18,19)20)3-4-10(11)17/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMJFQMMSHKLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

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